N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown potential for use as antibacterial agents. Through various reactions, derivatives such as pyran, pyridine, and pyridazine, as well as pyrazole and oxazole, were synthesized. Among these, eight compounds demonstrated significant antibacterial activities, highlighting the promise of sulfonamido-based compounds in antibacterial research (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Applications
Research into sulfonamide-linked compounds has also extended into the realm of anticancer treatments. A study involving the design and synthesis of sulfonamide derivatives linked to a pyrimidine ring found that certain compounds exhibited strong inhibitory activity against the V600EBRAF mutation, which is a target in melanoma treatments. These compounds were further tested on NCI 60 cancer cell lines, revealing significant growth inhibition in various cancer types. This indicates the potential of sulfonamide derivatives in targeted cancer therapy (Abdel‐Maksoud et al., 2021).
Anti-Tuberculosis Potential
Sulfonamides have also been investigated for their anti-tuberculosis properties. A study synthesized novel derivatives and screened them for in vitro activities against Mycobacterium tuberculosis. These compounds, derived from N-sulfonation of specific precursors, showcased promising anti-tuberculosis activity, suggesting the potential use of sulfonamide compounds in combating tuberculosis (Jagannath & Krishnamurthy, 2021).
Antibacterial and Antifungal Activities
The exploration of sulfonamide compounds extends to their use in addressing various microbial infections. Studies have demonstrated the synthesis of compounds with significant antibacterial and antifungal activities. These findings support the role of sulfonamide derivatives in developing new antimicrobial agents, providing a foundation for future research in this area (El-Gaby, Gaber, Atalla, & Al-Wahab, 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-26(24,14-2-3-15-13(12-14)4-11-25-15)21-8-10-22-9-7-20-17(22)16-18-5-1-6-19-16/h1-3,5-7,9,12,21H,4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMPIYJFFRSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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